Ethyl tetrahydro-2-hydroxy-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate
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Overview
Description
Ethyl tetrahydro-2-hydroxy-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate is a complex organic compound that belongs to the class of pyrrolizine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl tetrahydro-2-hydroxy-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate typically involves multi-step organic reactions. Common starting materials might include pyrrolizine derivatives, which undergo various chemical transformations such as cyclization, esterification, and reduction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl tetrahydro-2-hydroxy-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized derivatives, while reduction could produce simpler, reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl tetrahydro-2-hydroxy-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate involves its interaction with specific molecular targets and pathways. These might include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl tetrahydro-2-hydroxy-5-oxo-1H-pyrrolizine-7a(5H)-carboxylate can be compared with other pyrrolizine derivatives, such as:
Pyrrolizidine alkaloids: Known for their toxicological properties.
Hydroxypyrrolizines: Studied for their biological activities.
Carboxylate esters: Commonly used in organic synthesis.
The uniqueness of this compound lies in its specific structure and the resulting properties, which may offer distinct advantages in various applications.
Properties
Molecular Formula |
C10H15NO4 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 2-hydroxy-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h7,12H,2-6H2,1H3 |
InChI Key |
QNPREYCLSIKNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(=O)N1CC(C2)O |
Origin of Product |
United States |
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